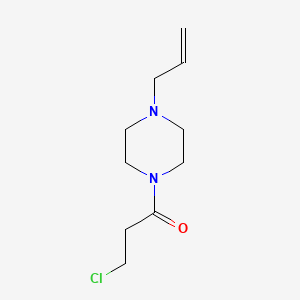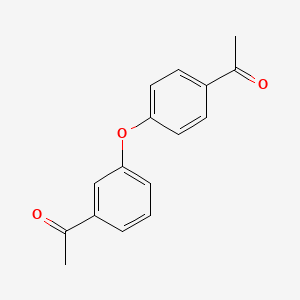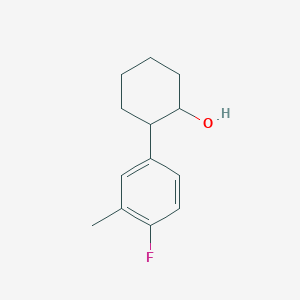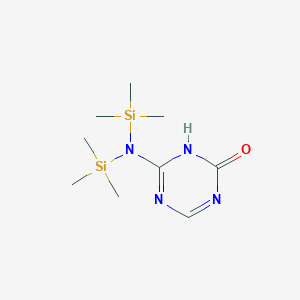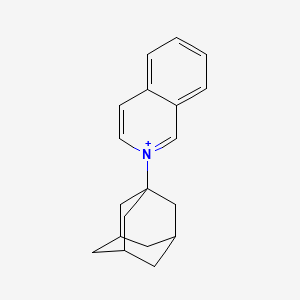
2-(1-Adamantyl)isoquinolin-2-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Adamantyl)isoquinolin-2-ium is a compound that combines the structural features of adamantane and isoquinoline Adamantane is a polycyclic cage molecule known for its high symmetry and stability, while isoquinoline is a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)isoquinolin-2-ium typically involves the following steps:
-
Formation of Adamantyl Derivatives: : The initial step involves the preparation of adamantyl derivatives. This can be achieved through various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
-
Cyclization Reactions: : The next step involves cyclization reactions to form the isoquinoline ring. This can be done using methods such as the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde .
-
Quaternization: : The final step involves the quaternization of the isoquinoline nitrogen to form the isoquinolin-2-ium ion. This can be achieved using alkylating agents under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.
化学反应分析
Types of Reactions
2-(1-Adamantyl)isoquinolin-2-ium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are common derivatives of isoquinolines.
Reduction: Reduction reactions can be used to modify the adamantyl group or the isoquinoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Alkylating Agents: Common alkylating agents include methyl iodide and ethyl bromide.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Isoquinolines: Formed through substitution reactions.
科学研究应用
2-(1-Adamantyl)isoquinolin-2-ium has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-(1-Adamantyl)isoquinolin-2-ium involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Adamantane Derivatives: Compounds such as 1-aminoadamantane and 1,3-dehydroadamantane share structural similarities with 2-(1-Adamantyl)isoquinolin-2-ium.
Isoquinoline Derivatives: Compounds such as quinoline and other substituted isoquinolines share structural similarities with this compound.
Uniqueness
This compound is unique due to its combination of the adamantyl and isoquinoline structures. This fusion results in a compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-(1-adamantyl)isoquinolin-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,13-16H,7-12H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRSIWPDKDEACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
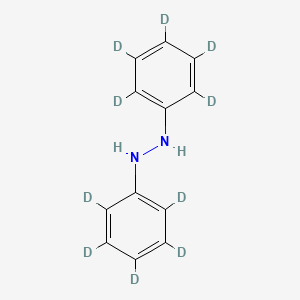
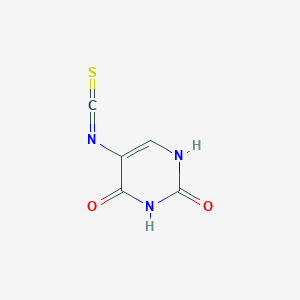
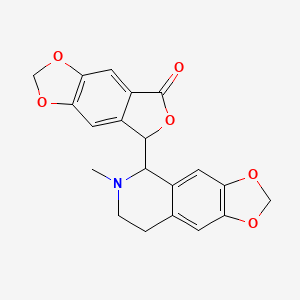


![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)

